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molecular formula C11H12O B1595739 6-Methoxy-1,2-dihydronaphthalene CAS No. 60573-58-2

6-Methoxy-1,2-dihydronaphthalene

Cat. No. B1595739
M. Wt: 160.21 g/mol
InChI Key: SUSHJFGCRWJSAQ-UHFFFAOYSA-N
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Patent
US06610714B2

Procedure details

6-Methoxy-1,2-dihydronaphthalene was synthesized analogously to Example 5b from 7-methoxy-1,2,3,4-tetrahydro-1-naphthalenol to give 4.4 g of product brown yellow oil (96% yield from 7-methoxy-1,2,3,4-tetrahydro-1-naphthalenone).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][CH:10]2O)=[CH:5][CH:4]=1.COC1C=C2C(CCCC2=O)=CC=1>>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6](=[CH:5][CH:4]=1)[CH2:7][CH2:8][CH:9]=[CH:10]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CCCC2=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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